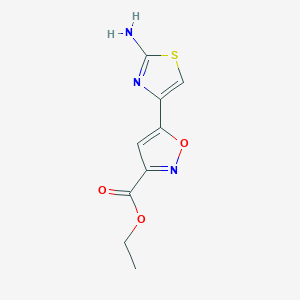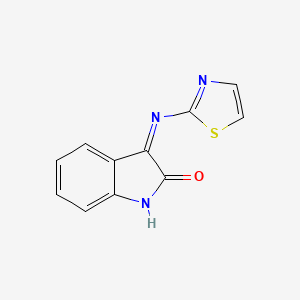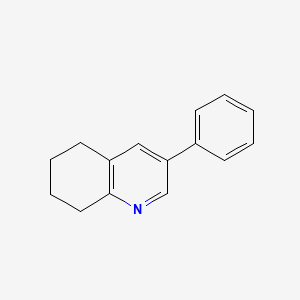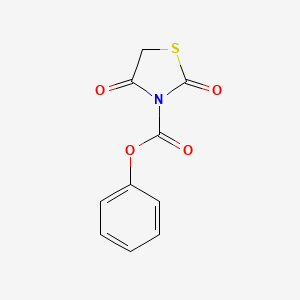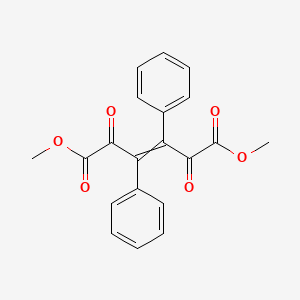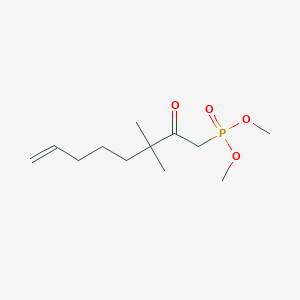![molecular formula C19H20 B14331005 1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene CAS No. 107270-52-0](/img/structure/B14331005.png)
1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with an ethenyl group and a propyl chain that is further substituted with another ethenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve refluxing the reactants in a suitable solvent like dichloromethane or carbon disulfide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents like nitro groups (NO2) can be introduced using reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: HNO3, H2SO4, AlCl3, reflux conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Nitro-substituted aromatic compounds.
科学的研究の応用
1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Materials Science: Incorporated into polymer matrices to enhance mechanical properties and thermal stability.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. Additionally, the ethenyl groups can participate in polymerization reactions, forming cross-linked networks that enhance the material properties of the resulting polymers.
類似化合物との比較
1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene can be compared with other similar compounds such as:
Styrene: A simpler aromatic compound with a single ethenyl group attached to the benzene ring.
Divinylbenzene: Contains two ethenyl groups attached to the benzene ring, similar to this compound but without the propyl chain.
Ethylbenzene: A related compound where the benzene ring is substituted with an ethyl group instead of an ethenyl group.
The uniqueness of this compound lies in its dual ethenyl substitution and the presence of a propyl chain, which imparts distinct chemical and physical properties compared to its simpler analogs.
特性
CAS番号 |
107270-52-0 |
|---|---|
分子式 |
C19H20 |
分子量 |
248.4 g/mol |
IUPAC名 |
1-ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene |
InChI |
InChI=1S/C19H20/c1-3-16-11-13-18(14-12-16)8-6-10-19-9-5-7-17(4-2)15-19/h3-5,7,9,11-15H,1-2,6,8,10H2 |
InChIキー |
VRGRIBNNLSDYRQ-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)CCCC2=CC(=CC=C2)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


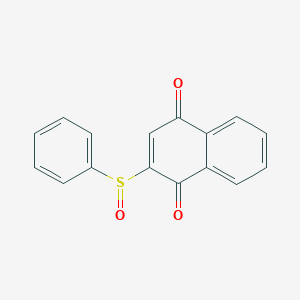
![[1-(Furan-2-yl)but-3-en-1-yl]propanedinitrile](/img/structure/B14330933.png)
![1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene](/img/structure/B14330938.png)


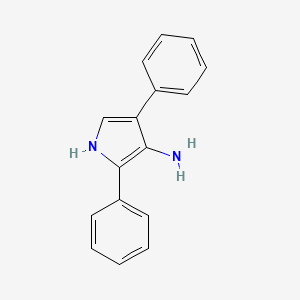

methyl}(trimethyl)silane](/img/structure/B14330977.png)
